N-(3-tert-butylphenyl)-5-chloro-2-hydroxybenzamide
Overview
Description
N-(3-tert-butylphenyl)-5-chloro-2-hydroxybenzamide is a useful research compound. Its molecular formula is C17H18ClNO2 and its molecular weight is 303.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antioxidant Activity
Sterically hindered phenols similar to N-(3-tert-butylphenyl)-5-chloro-2-hydroxybenzamide, including 3-tert-butyl-N-(3,5-di-tert-butyl-4-hydroxyphenyl)-5-ethyl-2-hydroxybenzamide, have been studied for their antioxidant activity. These compounds form hydrogen bonds, as demonstrated through UV and IR spectroscopy, suggesting a potential role in antioxidant applications (Storozhok et al., 2013).
Potential Anticancer Agents
Niclosamide derivatives, which share structural similarities with this compound, have been optimized and evaluated as potential anticancer agents. These compounds were tested against various human cancer cells, indicating their relevance in cancer research (Tang et al., 2017).
Chiral Catalysis for Asymmetric Oxidations
Chiral N-hydroxybenzamides have been synthesized and utilized as precursors for short-lived N-oxyl radicals, which are crucial in asymmetric oxidation reactions. These findings suggest potential applications in stereoselective synthesis and catalysis (Capraro et al., 2014).
Molecular Recognition and Complexation
β-Cyclodextrin derivatives' molecular recognition and complexation with compounds like N-(p-tert-butylphenyl)-p-tert-butylbenzamide have been investigated. Computational methods provide insights into better association constants and solubility, relevant in pharmaceutical and chemical engineering fields (Beá et al., 2002).
Iridium Complexes in Catalysis
Research on Iridium complexes supported by ligands like 1,3-di(2-hydroxy-5-tert-butylphenyl)imidazolium chloride, structurally related to this compound, indicates their utility in catalytic applications. These complexes exhibit unique geometries and reactivities useful in organic synthesis and catalysis (Weinberg et al., 2010).
Bactericidal Activity
Compounds structurally related to this compound have been assessed for bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). This research opens avenues for developing new antibacterial agents (Zadrazilova et al., 2015).
Zirconium Complexes and Hydrolytic Stability
Studies on Zirconium complexes of amino(polyphenolic) ligands, which bear resemblance to this compound, focus on their hydrolytic stability. These complexes are relevant in materials science and catalysis (Chartres et al., 2007).
Properties
IUPAC Name |
N-(3-tert-butylphenyl)-5-chloro-2-hydroxybenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-17(2,3)11-5-4-6-13(9-11)19-16(21)14-10-12(18)7-8-15(14)20/h4-10,20H,1-3H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APRLJIKXNXQBNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40728170 | |
Record name | N-(3-tert-Butylphenyl)-5-chloro-2-hydroxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40728170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
634186-63-3 | |
Record name | N-(3-tert-Butylphenyl)-5-chloro-2-hydroxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40728170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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